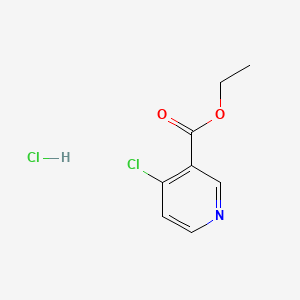

Ethyl 4-chloronicotinate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-chloronicotinate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO2. It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 4-position with a chlorine atom. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-chloronicotinate hydrochloride can be synthesized through several methods. One common route involves the esterification of 4-chloronicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion. The resulting ethyl 4-chloronicotinate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-chloronicotinate hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloronicotinic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-aminonicotinate derivatives.

Reduction: 4-chloronicotinamide.

Ester Hydrolysis: 4-chloronicotinic acid.

Aplicaciones Científicas De Investigación

Ethyl 4-chloronicotinate hydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Researchers use it to study enzyme interactions and metabolic pathways involving nicotinic acid derivatives.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of new materials and chemical processes, particularly in the synthesis of heterocyclic compounds.

Mecanismo De Acción

The mechanism by which ethyl 4-chloronicotinate hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors involved in nicotinic acid metabolism. The chlorine substituent can influence the compound’s reactivity and binding affinity, affecting its biological activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparación Con Compuestos Similares

Ethyl 4-chloronicotinate hydrochloride can be compared with other nicotinic acid derivatives, such as:

Ethyl nicotinate: Lacks the chlorine substituent, resulting in different reactivity and biological properties.

Methyl 4-chloronicotinate: Similar structure but with a methyl ester group, which can affect its solubility and reactivity.

4-chloronicotinic acid: The parent acid form, which is more polar and less lipophilic compared to the ester derivatives.

The presence of the chlorine atom in this compound makes it unique, as it can participate in specific chemical reactions that other nicotinic acid derivatives cannot. This uniqueness is leveraged in various synthetic and research applications, making it a valuable compound in the chemical and pharmaceutical industries.

Actividad Biológica

Ethyl 4-chloronicotinate hydrochloride is an organic compound derived from nicotinic acid, characterized by the presence of a chlorine atom at the 4-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its versatile biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 185.61 g/mol

- CAS Number : 37831-62-2

This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Biological Activity

This compound exhibits a range of biological activities, making it a valuable compound in medicinal research. Below are some key areas of interest:

1. Enzyme Inhibition

Research indicates that derivatives of ethyl 4-chloronicotinate can act as enzyme inhibitors. For instance, studies have shown that certain modifications of this compound can effectively inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases.

2. Antimicrobial Properties

Ethyl 4-chloronicotinate has demonstrated antimicrobial activity against various pathogens. In laboratory studies, it has been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibacterial agent.

3. Neurological Effects

The compound's interaction with neurotransmitter systems has been explored, particularly its potential neuroprotective effects. Research suggests that it may modulate receptor activity linked to neurological disorders, offering insights into its therapeutic applications for conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may bind to specific receptors within the central nervous system, influencing neurotransmitter release and signaling pathways.

- Enzyme Interaction : Its structural features allow it to fit into enzyme active sites, thereby inhibiting their function and altering metabolic processes.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A recent study tested various concentrations of ethyl 4-chloronicotinate against E. coli and found a significant reduction in bacterial growth at higher concentrations (MIC = 50 µg/ml) .

- Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism involving antioxidant activity .

Comparative Analysis

Propiedades

IUPAC Name |

ethyl 4-chloropyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFBXCWCEZYZOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670459 |

Source

|

| Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174496-99-2 |

Source

|

| Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.